2-Bromo-2-methylpropanoyl chloride

Description

Academic Significance as a Versatile Synthetic Intermediate

The academic significance of 2-bromo-2-methylpropanoyl chloride lies in its role as a versatile synthetic intermediate, primarily enabling the synthesis of a vast array of customized polymers and functional materials. guidechem.com Its most prominent application is as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. uni-plovdiv.bgcmu.edu

The ability to initiate polymerization from the tertiary bromide allows for the "grafting-from" approach, where polymer chains are grown directly from a surface or a macromolecule. acs.orgnih.gov This has been instrumental in the development of novel materials, including:

Polymer-protein conjugates: By modifying proteins with this compound, researchers can initiate the growth of polymer chains from the protein surface. This technique is explored for enhancing the stability, solubility, and therapeutic efficacy of proteins. uni-plovdiv.bgacs.orgnih.gov

Functionalized surfaces: Surfaces of various materials, from silicon wafers to polymer films and nanoparticles, can be functionalized with this initiator. Subsequent ATRP allows for the creation of polymer brushes on these surfaces, altering their properties for applications in areas like biocompatible coatings, sensors, and lubrication. acs.orgnih.govmdpi.comresearchgate.netmedchemexpress.com

Block copolymers: The compound is crucial in synthesizing block copolymers, where different polymer chains are linked together. This is often achieved by using a macroinitiator that has been functionalized with this compound, enabling the growth of a second, different polymer block. mdpi.comrsc.orgcmu.edu

Beyond polymerization, its reactivity as an acylating agent makes it a useful building block in traditional organic synthesis for creating esters and amides. chembk.comchembk.com

Evolution of its Synthetic Utility in Modern Organic Chemistry

The synthetic utility of this compound has evolved significantly, mirroring the advancements in polymer chemistry. Initially, its use was likely confined to that of a standard bifunctional reagent for introducing the bromoisobutyryl group in small molecule synthesis through acylation reactions. guidechem.comguidechem.com

The landscape of its application was dramatically transformed with the advent of controlled/living radical polymerization techniques in the 1990s, most notably Atom Transfer Radical Polymerization (ATRP). mdpi.com The discovery that tertiary alkyl halides are highly efficient initiators for ATRP catapulted this compound and its derivatives to the forefront of polymer synthesis. cmu.eduwikipedia.org Researchers quickly recognized that the acyl chloride functionality provided a convenient handle to anchor the initiating site onto a wide variety of molecules and surfaces.

This led to a paradigm shift in its application, from a simple building block to a key enabler of sophisticated macromolecular engineering. The evolution can be summarized in the following key stages:

Early Use as an Acylating Agent: Utilized for its reactive acyl chloride group to form esters and amides in conventional organic synthesis. chembk.comchembk.com

Emergence as an ATRP Initiator: With the development of ATRP, its tertiary bromide group became its most valued feature, enabling the synthesis of well-defined polymers. mdpi.comwikipedia.org

Surface-Initiated Polymerization: The ability to immobilize the initiator on surfaces via the acyl chloride led to the development of polymer brushes and advanced surface modifications. acs.orgresearchgate.net

Synthesis of Complex Architectures: It became a critical tool for creating complex polymer structures like block copolymers, star polymers, and polymer-bioconjugates. uni-plovdiv.bgrsc.orgcmu.edu

Advanced and "Green" ATRP Techniques: More recent developments have focused on refining ATRP processes to be more environmentally friendly and to exert even greater control over the polymerization, with this compound-derived initiators remaining central to many of these advanced methods. magtech.com.cnacs.orgacs.org

The journey of this compound from a relatively simple bifunctional reagent to a sophisticated tool for creating advanced materials highlights the dynamic interplay between the development of new synthetic methodologies and the discovery of new applications for existing molecules.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula |

| This compound | 2-Bromoisobutyryl chloride, α-Bromoisobutyryl chloride | C4H6BrClO |

| Isobutyryl chloride | 2-Methylpropanoyl chloride | C4H7ClO |

| Bromine | Br2 | |

| Poly(ethylene glycol) | PEG | (C2H4O)nH2O |

| 2-bromoisobutyryl bromide | C4H6Br2O | |

| Styrene (B11656) | C8H8 | |

| Methyl methacrylate (B99206) | MMA | C5H8O2 |

| Methyl acrylate (B77674) | MA | C4H6O2 |

| Poly(tetramethylene glycol) | PolyTHF | (C4H8O)n |

| 2-bromo-2-methylpropionic acid | C4H7BrO2 | |

| Poly(glycidyl methacrylate) | PGMA | (C7H10O3)n |

| Polystyrene | (C8H8)n | |

| Poly((2-dimethylamino)ethyl methacrylate) | PDMAEMA | (C8H15NO2)n |

| 3-aminopropyltriethoxysilane | APTES | C9H23NO3Si |

| Phenothiazine | PTH | C12H9NS |

| N-isopropylacrylamide | C6H11NO |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6BrClO |

| Molecular Weight | 185.45 g/mol |

| Appearance | Colorless to pale yellow liquid mdpi.comguidechem.com |

| Odor | Pungent mdpi.comguidechem.com |

| Boiling Point | 60-75 °C at 23 Torr mdpi.com |

| Density | ~1.594 g/cm³ mdpi.com |

| Flash Point | 44.1 °C mdpi.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide mdpi.com |

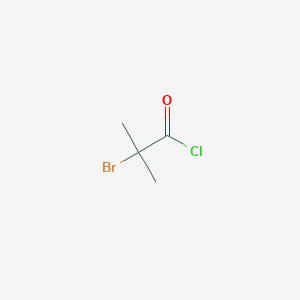

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNWOWKGBXOBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455369 | |

| Record name | 2-Bromo-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-89-0 | |

| Record name | 2-Bromo-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Protocols for 2 Bromo 2 Methylpropanoyl Chloride

Established Synthetic Pathways and Precursors

The most common and well-established method for the preparation of 2-bromo-2-methylpropanoyl chloride involves the direct halogenation of an isobutyryl derivative.

Halogenation of Isobutyryl Derivatives

The primary precursor for the synthesis of this compound is isobutyryl chloride. The reaction involves the α-bromination of isobutyryl chloride, where a hydrogen atom on the α-carbon is substituted with a bromine atom. A common method for this transformation is the reaction of isobutyryl chloride with bromine (Br₂) . The reaction is typically carried out by dissolving isobutyryl chloride in a suitable anhydrous solvent, such as dichloromethane, and then slowly adding bromine .

This reaction is analogous to the Hell-Volhard-Zelinsky reaction, a well-known method for the α-halogenation of carboxylic acids. In the case of acyl chlorides, the enolization of the acyl halide is a key step, which then reacts with the halogen. The general mechanism involves the formation of an acyl bromide intermediate which more readily enolizes, facilitating the α-bromination.

A related synthetic approach involves starting from 2-bromo-2-methylpropanoic acid. This acid can be converted to the corresponding acyl chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This two-step process, while longer, can be an effective route to the desired product.

Advanced Synthetic Strategies and Process Optimization

Research into the synthesis of this compound has also focused on improving the efficiency, safety, and environmental impact of the production process. These advanced strategies aim to enhance yields, improve atom economy, and explore more sustainable reaction conditions.

Exploration of Alternative Reagents and Reaction Conditions for this compound Preparation

To address some of the limitations of traditional methods, researchers are exploring alternative reagents and reaction conditions.

Alternative Brominating Agents: Instead of elemental bromine, other brominating agents such as N-bromosuccinimide (NBS) could be investigated. NBS is often used for allylic and benzylic brominations, but its application in the α-bromination of acyl chlorides under specific conditions could offer advantages in terms of handling and selectivity.

Microreactor Technology: The use of microchannel reactors offers significant advantages for highly exothermic and hazardous reactions. A continuous flow process in a microreactor could allow for precise control of reaction temperature, mixing, and residence time, leading to improved safety, higher yields, and easier scalability. While not specifically documented for this compound, the successful application of microreactors in the synthesis of the related compound 2-bromo-2-methylpropane from tert-butyl alcohol suggests its potential applicability.

Catalytic Approaches: The development of efficient catalysts for the α-bromination of acyl chlorides could reduce the amount of reagents required and potentially lead to milder reaction conditions.

Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

A comprehensive suite of analytical techniques is essential for confirming the structure and assessing the purity of this compound. Given the reactive nature of acyl chlorides, direct analysis can be challenging, and derivatization methods are often employed.

Direct Analysis Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show a single singlet for the six equivalent protons of the two methyl groups. The chemical shift of this peak would be influenced by the adjacent quaternary carbon bearing a bromine and a carbonyl chloride group. For comparison, the protons in the related compound 2-bromo-2-methylpropane appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary α-carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. The C-Br stretching vibration would also be present at lower wavenumbers. An FTIR spectrum of this compound is available in public databases nih.gov.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Indirect Analysis Methods (Derivatization):

Due to the reactivity of acyl chlorides, derivatization is a common strategy for their analysis, particularly for chromatographic methods. The acyl chloride can be reacted with a nucleophile (e.g., an alcohol or an amine) to form a more stable derivative (an ester or an amide) that can be readily analyzed by:

Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS) is a powerful technique for assessing the purity and identifying impurities in the derivatized sample.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or MS detector, can also be used to analyze the derivatized product, providing information on purity and the presence of any non-volatile impurities.

The choice of analytical technique depends on the specific information required, such as structural confirmation, quantitative analysis, or impurity profiling. A combination of these methods is often employed to ensure the quality and identity of the synthesized this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 2 Methylpropanoyl Chloride

Acyl Transfer Reactions

2-Bromo-2-methylpropanoyl chloride is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo acyl transfer reactions. These reactions proceed through a nucleophilic acyl substitution mechanism, where the highly reactive acyl chloride group is targeted by various nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substituted product. libretexts.orglibretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of both the chlorine and bromine atoms, which polarize the carbonyl group and make it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Acyl Substitution Reactions of this compound

The core reactivity of this compound lies in its susceptibility to nucleophilic acyl substitution. libretexts.org This class of reactions involves the displacement of the chloride ion by a wide range of nucleophiles. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. libretexts.orglibretexts.org

The general mechanism can be depicted as follows:

Nucleophilic attack: A nucleophile (Nu:) attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: The pi-bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.

Elimination of the leaving group: The lone pair on the oxygen atom reforms the pi-bond, and the chloride ion is expelled.

This mechanistic pathway is common for reactions with various nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. youtube.com

Formation of Esters through Reactions with this compound

The reaction of this compound with alcohols, a process known as alcoholysis, yields esters. libretexts.org This transformation is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The reaction typically proceeds readily due to the high reactivity of the acyl chloride. youtube.comchembk.com For instance, the reaction with ethanol (B145695) would produce ethyl 2-bromo-2-methylpropanoate (B8525525).

A significant application of this esterification reaction is in the field of polymer chemistry, specifically in the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu By reacting this compound with hydroxyl-functionalized molecules, ATRP initiators with specific functionalities can be prepared. For example, reacting it with poly(ethylene glycol) monomethyl ether results in a macroinitiator for the synthesis of block copolymers. cmu.edu Similarly, it has been used to esterify substituted phenols to create effective ATRP initiators. cmu.edu

Below is a table summarizing representative esterification reactions involving this compound for the synthesis of ATRP initiators.

| Alcohol | Product | Application |

| Poly(ethylene glycol) monomethyl ether | PEG-based macroinitiator | Synthesis of block copolymers cmu.edu |

| 2-Hydroxyethyl 2-bromoisobutyrate | Poly(MMA) initiator | Polymerization of methyl methacrylate (B99206) cmu.edu |

| Substituted phenols | Functionalized ATRP initiators | Polymerization of various monomers cmu.edu |

| 3-O-methacryloyl-1,2:5,6-di-O-isopropylidine-D-glucofuranose | Sugar-carrying methacrylate polymer | Synthesis of polymers with controlled molecular weights cmu.edu |

This table presents examples of alcohols reacted with this compound to synthesize initiators for ATRP.

Synthesis of Amides via this compound

Amides can be synthesized through the reaction of this compound with primary or secondary amines. hud.ac.ukresearchgate.net This reaction, termed aminolysis, also follows the nucleophilic acyl substitution pathway. libretexts.org The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates the chloride ion to form the amide. chemguide.co.uk

Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.comhud.ac.uk The synthesis of a variety of amides has been reported using this method, often with good yields. hud.ac.uk For example, reacting this compound with aniline (B41778) in the presence of a base would yield N-phenyl-2-bromo-2-methylpropanamide.

The following table provides examples of amides synthesized from the reaction of acid chlorides with amines, illustrating the general applicability of this method.

| Acid Chloride | Amine | Product (Amide) |

| 4-Fluorobenzoyl chloride | Pyrrolidine | N-(4-fluorobenzoyl)pyrrolidine hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | N-(4-fluorobenzoyl)aniline hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | N-benzyl-4-fluorobenzamide hud.ac.uk |

| Cyclopropanecarbonyl chloride | Pyrrolidine | N-(cyclopropanecarbonyl)pyrrolidine hud.ac.uk |

This table showcases the synthesis of various amides from the reaction of different acid chlorides and amines.

Carbon-Carbon Bond Forming Reactions

While primarily known for acyl transfer reactions, this compound can also participate in carbon-carbon bond-forming reactions, expanding its synthetic utility.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org In the case of this compound, the Lewis acid coordinates to the chlorine atom of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon, facilitating the formation of an acylium ion or a highly polarized complex. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring.

The reaction of this compound with an aromatic compound like benzene, in the presence of AlCl₃, would be expected to yield 1-phenyl-2-bromo-2-methylpropan-1-one. chemguide.co.uk A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

The general steps of the Friedel-Crafts acylation mechanism are:

Formation of the electrophile: The acyl chloride reacts with the Lewis acid catalyst.

Electrophilic attack: The aromatic ring attacks the electrophilic acylium ion or complex.

Deprotonation: A base removes a proton from the aromatic ring, restoring aromaticity.

Cross-Coupling Reactions Involving this compound

Information regarding the direct participation of the acyl chloride functionality of this compound in modern cross-coupling reactions is not extensively documented in the provided search results. However, the presence of the tertiary alkyl bromide moiety suggests potential for involvement in certain types of coupling reactions. For instance, tertiary alkyl halides can undergo Wurtz-type coupling reactions in the presence of sodium metal to form a new carbon-carbon bond. quora.com The reaction of 2-bromo-2-methylpropane, a structurally related compound, with sodium is known to produce 2,2,3,3-tetramethylbutane. quora.com It is conceivable that under specific conditions, the bromine atom of this compound could participate in similar reductive coupling processes, although this would likely compete with reactions at the more reactive acyl chloride site.

Further research would be needed to explore the potential of this compound in palladium- or nickel-catalyzed cross-coupling reactions, which are more common for C-C bond formation.

Reactions of this compound with Unsaturated Systems

The reactivity of this compound towards unsaturated systems, such as alkenes and alkynes, is governed by the electrophilic nature of its acyl chloride group. This functionality allows it to participate in reactions analogous to Friedel-Crafts acylation. masterorganicchemistry.com In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl chloride is activated, generating a highly electrophilic acylium ion. masterorganicchemistry.com This intermediate can then be attacked by the π-electrons of an unsaturated bond.

While specific studies on the reaction of this compound with simple alkenes are not extensively detailed in the provided literature, the principles of electrophilic addition to alkenes provide a framework for predicting its behavior. pressbooks.publibretexts.org The reaction would likely proceed through an initial attack by the alkene on the activated acyl chloride, forming a carbocationic intermediate. The stability of this carbocation would dictate the regioselectivity of the addition, following Markovnikov's rule, where the acyl group adds to the less substituted carbon of the double bond to form the more stable carbocation. libretexts.org The subsequent reaction of this carbocation would depend on the reaction conditions and the nature of the alkene.

In the context of aromatic systems, a related reaction, Friedel-Crafts acylation, is a well-established method for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org This reaction involves the substitution of an aromatic proton with an acyl group. It is important to note that no rearrangements of the acyl group are observed in Friedel-Crafts acylation reactions. masterorganicchemistry.com

Halogen Reactivity and Substitution Mechanisms

The presence of a bromine atom on a tertiary carbon atom is a key structural feature of this compound, conferring upon it reactivity patterns typical of tertiary alkyl halides. The carbon-bromine bond is polar, and the bromine atom serves as a good leaving group in nucleophilic substitution reactions. The following subsections explore the specifics of these transformations.

Nucleophilic Substitution at the Brominated Carbon Center in this compound

The brominated carbon in this compound is a tertiary center, meaning it is bonded to three other carbon atoms. pearson.com This steric hindrance around the reaction center makes it highly unlikely to undergo a bimolecular nucleophilic substitution (Sₙ2) reaction, which requires the nucleophile to attack the carbon from the backside. echemi.comstackexchange.com

Instead, nucleophilic substitution at this center predominantly proceeds through a unimolecular (Sₙ1) mechanism. stackexchange.comchemist.sg This is analogous to the reactivity of similar tertiary halides like 2-bromo-2-methylpropane. chemist.sglibretexts.org The reaction is initiated by the departure of the bromide ion, a good leaving group, to form a relatively stable tertiary carbocation. stackexchange.comchemist.sg This carbocation is then rapidly attacked by a nucleophile. The rate of this reaction is typically independent of the nucleophile's concentration, as the formation of the carbocation is the slow, rate-determining step. libretexts.orgpharmaguideline.com

Mechanistic Considerations of Unimolecular and Bimolecular Substitution Pathways Relevant to this compound

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and for alkyl halides like this compound, they can proceed through two primary mechanisms: unimolecular (Sₙ1) and bimolecular (Sₙ2).

The Sₙ1 mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a planar tertiary carbocation and a bromide ion. chemist.sglibretexts.org This step is slow due to the energy required to break the covalent bond. chemist.sg The stability of the resulting tertiary carbocation, which is stabilized by the electron-donating effect of the three methyl groups, is a key reason why this pathway is favored for this substrate. youtube.com In the second, faster step, the carbocation is attacked by a nucleophile. youtube.com Because the nucleophile can attack the planar carbocation from either face, if the original carbon was a stereocenter, this would lead to a racemic mixture of products. libretexts.org The rate of the Sₙ1 reaction is dependent only on the concentration of the alkyl halide, making it a first-order reaction. youtube.comlibretexts.org

The Sₙ2 mechanism , in contrast, is a single-step process where bond-making and bond-breaking occur simultaneously. pharmaguideline.com The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). pharmaguideline.com This mechanism leads to an inversion of stereochemistry at the carbon center. However, due to the significant steric hindrance provided by the three methyl groups and the acyl chloride group around the tertiary carbon of this compound, this pathway is strongly disfavored. stackexchange.com

The table below summarizes the key differences between the Sₙ1 and Sₙ2 pathways as they relate to this compound.

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Mechanism | Two steps, via carbocation intermediate | One step, via transition state |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by tertiary halides | Favored by primary halides |

| Relevance to this compound | Dominant Pathway | Highly Unlikely |

Radical-Mediated Transformations of this compound

Beyond its ionic reactivity, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical species. This property makes it a highly effective initiator for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu

ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. researchgate.net In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly abstracts the bromine atom from an initiator molecule like this compound. researchgate.net This generates a tertiary radical and a metal-halide complex in a higher oxidation state. The formed radical then adds to a monomer, such as styrene (B11656) or a methacrylate, initiating the polymer chain growth. cmu.educmu.edu

The "living" or controlled nature of ATRP stems from the reversible deactivation of the growing polymer chain by the higher-oxidation-state metal complex, which transfers the halogen atom back to the propagating radical. This process re-forms a dormant polymer species and regenerates the lower-oxidation-state metal catalyst, keeping the concentration of active radicals low and minimizing termination reactions.

The use of this compound and its derivatives as initiators is well-documented. For example, it can be used to initiate the polymerization of monomers to create polymer brushes on surfaces or to synthesize graft copolymers. cmu.edunih.gov The efficiency of initiation and the control over the polymerization depend on various factors, including the monomer, the catalyst system, and the reaction conditions. cmu.edu

The following table presents examples of polymerization reactions initiated by compounds structurally related to this compound, illustrating its utility in ATRP.

| Initiator | Monomer | Catalyst/Ligand | Polymer Product |

| Pent-4′-enyl 2-bromo-2-methylpropionate | Methyl methacrylate (MMA) | NiBr₂(PPh₃)₂ | Poly(methyl methacrylate) brush |

| γ-(2-bromo-2-methylpropionyl)-ε-caprolactone | Methyl methacrylate (MMA) | NiBr₂(PPh₃)₂ | Poly(ε-caprolactone)-graft-poly(methyl methacrylate) |

| Ethyl 2-bromoisobutyrate | Methyl methacrylate (MMA) | CuIBr/dNbpy | Poly(methyl methacrylate) |

Strategic Applications in Complex Organic Synthesis

Preparation of Pharmaceutical Intermediates Using 2-Bromo-2-methylpropanoyl Chloride

In pharmaceutical synthesis, the creation of specific structural motifs is paramount for achieving desired biological activity. This compound is a key reagent for introducing the 2-bromo-2-methylpropanoyl group into molecules, a common step in the synthesis of more complex pharmaceutical intermediates. chembk.comchembk.com The primary reaction involves the acylation of alcohols or amines to form the corresponding esters and amides. chembk.comchembk.com

These resulting α-bromo esters and amides are versatile intermediates. The tertiary bromide can be substituted or eliminated, or it can serve as an initiating site for further transformations, making it a valuable functional handle in multistep drug synthesis pathways. For example, related α-halo carbonyl structures are integral to the synthesis of various drug classes, including anti-inflammatory agents and antiepileptics. google.com The synthesis of ammonium (B1175870) salts, such as 6-[(2-bromo-2-methylpropanoyl)oxy]hexan-1-ammonium chloride, demonstrates the compound's utility in creating functionalized molecules that could be used in drug design. researchgate.net While specific approved drugs are often synthesized using a variety of proprietary routes, the fundamental reactions involving this chloride are representative of key steps in the production of active pharmaceutical ingredient (API) precursors.

Table 1: Role in Pharmaceutical Intermediate Synthesis

| Intermediate Type | Reaction | Role of this compound | Significance of Product |

|---|---|---|---|

| α-Bromo Ester | Acylation of an alcohol | Introduces the 2-bromo-2-methylpropanoyl moiety. | Serves as a precursor where the bromine can be substituted to build molecular complexity. |

| α-Bromo Amide | Acylation of an amine | Forms a stable amide bond while retaining a reactive bromine handle. | Key building block for various therapeutic agents. |

Synthesis of Agrochemical Precursors Derived from this compound

Similar to its role in pharmaceuticals, this compound is employed in the agrochemical industry to produce precursors for pesticides, including herbicides and fungicides. The compound facilitates the introduction of the α-bromo ester or amide functionality into a core structure, which is a common feature in many biologically active agrochemicals. chembk.comchembk.com For instance, related compounds like 2-bromopropionyl chloride are known intermediates in the synthesis of the herbicide diflufenican (B1670562) and the fungicide azoxystrobin. nbinno.com

The synthetic utility lies in the ability to construct a molecule with a latent reactive site. After the 2-bromo-2-methylpropanoyl group is attached, the bromine atom can be targeted in subsequent reactions to complete the synthesis of the final active agrochemical compound. This modular approach is efficient for creating libraries of potential new agrochemicals for screening and development.

Table 2: Application in Agrochemical Precursor Synthesis

| Precursor Type | Target Agrochemical Class | Role of this compound | Subsequent Transformation Potential |

|---|---|---|---|

| α-Bromo Ester Intermediates | Herbicides, Fungicides | Acylating agent to install the functional group. | Nucleophilic substitution of the bromide to form the final active ingredient. |

Functionalization of Complex Molecular Architectures with this compound

One of the most significant applications of this compound is in polymer chemistry, where it serves as a premier initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a controlled/"living" polymerization technique that allows for the synthesis of polymers with precisely defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. cmu.edunih.govharth-research-group.org

The compound's utility stems from the tertiary bromide, which can be reversibly activated by a transition metal catalyst (typically copper-based) to form a propagating radical. This process, known as initiation, is highly efficient. The acid chloride group allows the initiator to be easily attached to a wide variety of substrates, including other polymers, surfaces, and biomolecules.

Key applications include:

Surface-Initiated ATRP (SI-ATRP): The chloride is used to immobilize initiator sites on surfaces like silica, cellulose, or polyamide fabrics. nih.govresearchgate.net Subsequent polymerization from these sites allows for the growth of dense polymer brushes, which can dramatically alter the surface properties, for applications in biocompatible coatings, functional textiles, and chromatography. nih.govresearchgate.netnih.gov

Synthesis of Block Copolymers: By attaching the 2-bromo-2-methylpropanoyl group to an existing polymer, a "macroinitiator" is formed. This macroinitiator can then be used to grow a second, different polymer block via ATRP, leading to well-defined block copolymers. nih.govacs.org These materials are fundamental for applications ranging from thermoplastic elastomers to drug delivery systems. harth-research-group.orgresearchgate.net

Creation of Dual Initiators: The molecule can be incorporated into structures that also contain an initiating site for a different type of polymerization, such as cationic polymerization. nih.govacs.org These dual initiators enable the synthesis of complex block copolymers, like polyisobutylene-b-poly(methyl acrylate), that are inaccessible through a single polymerization method. acs.org

Table 3: Functionalization of Molecular Architectures

| Application | Substrate/Monomer(s) | Resulting Architecture | Functionality/Use |

|---|---|---|---|

| Surface-Initiated ATRP | Cellulose beads, Styrene (B11656), Sodium p-styrenesulphonate | Polymer-grafted beads | Creation of functional materials for separation or catalysis. researchgate.net |

| Surface-Initiated ATRP | Polyamide (Nylon) fabric, Methyl methacrylate (B99206) | Polymer brush-coated fabric | Modifies surface properties like hydrophobicity. nih.gov |

| Macroinitiator for Block Copolymers | Polyisobutylene (B167198) (PIB), Methyl acrylate (B77674) (MA) | Poly(isobutylene-b-methyl acrylate) (PIB-b-PMA) | Combines properties of different polymers; used in advanced materials. acs.org |

Pivotal Role in Controlled Radical Polymerization: Atom Transfer Radical Polymerization Atrp

Design and Synthesis of ATRP Initiators Derived from 2-Bromo-2-methylpropanoyl Chloride

The versatility of this compound stems from the reactivity of the acyl chloride group, which readily undergoes esterification or amidation reactions with a vast range of hydroxyl- or amine-containing compounds. This allows for the precise installation of the 2-bromo-2-methylpropanoate (B8525525) group, the active initiating site for ATRP, onto a molecule of interest. This strategy has been extensively employed to create both small molecule initiators and complex macroinitiators, enabling the synthesis of a diverse library of polymeric materials.

Development of Small Molecule Initiators Based on this compound

The reaction of this compound or the closely related 2-bromoisobutyryl bromide with various small molecules containing hydroxyl or amine functionalities is a common and effective method for producing ATRP initiators. This approach allows for the incorporation of specific chemical features into the initiator, which are then transferred to the resulting polymer chain.

For instance, novel ATRP initiators have been synthesized by reacting 2-bromo-2-methylpropanoyl bromide with L-menthol, resulting in 2-Isopropyl-5-methylcyclohexyl 2-bromo-2-methylpropanoate. These initiators have been successfully used for the controlled polymerization of styrene (B11656). Similarly, the esterification of substituted phenols with 2-bromoisobutyryl bromide has yielded a range of phenolic ester initiators effective for the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene.

Another key development is the synthesis of dual initiators, which possess initiating sites for two different polymerization techniques. For example, mono-cationic mono-radical dual initiators have been synthesized for the preparation of AB linear block copolymers. These initiators, such as 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate, contain sites for both living carbocationic polymerization (LCP) and ATRP. This allows for the sequential polymerization of different types of monomers, leading to the formation of well-defined block copolymers.

The table below summarizes examples of small molecule ATRP initiators derived from this compound or its bromide analog.

| Initiator Name | Precursors | Target Monomers | Reference |

| 2-Isopropyl-5-methylcyclohexyl 2-bromo-2-methylpropanoate | 2-bromo-2-methylpropanoyl bromide, L-menthol | Styrene | |

| Substituted Phenolic Esters | 2-bromoisobutyryl bromide, Substituted phenols | Methyl Methacrylate, Styrene | cmu.edu |

| 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate | 2-bromo-2-methylpropionate derivative | Isobutylene (B52900) (LCP), Methyl Acrylate (B77674) (ATRP) | cmu.edu |

Synthesis of Macroinitiators and Polymer Conjugates from this compound Derivatives

Macroinitiators are polymers that contain one or more initiating sites for a subsequent polymerization. The functionalization of pre-existing polymers with 2-bromo-2-methylpropanoyl moieties is a powerful strategy for creating macroinitiators for ATRP. This "grafting from" approach allows for the synthesis of various complex polymer architectures, such as graft copolymers and block copolymers.

Polyisobutylene (B167198) (PIB) is a commercially important polymer known for its excellent thermal stability and impermeability. The synthesis of well-defined block copolymers containing PIB segments is of significant interest. Dual initiators capable of initiating both the living carbocationic polymerization (LCP) of isobutylene and the ATRP of other monomers have been designed. For example, a mono-cationic mono-radical dual initiator, 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate, was synthesized to first produce a PIB chain via LCP. The resulting PIB chain, possessing a terminal 2-bromo-2-methylpropionate group, then acts as a macroinitiator for the ATRP of monomers like methyl acrylate (MA), yielding PIB-b-PMA block copolymers with targeted block lengths and narrow polydispersity. cmu.edu

| Macroinitiator Type | Synthesis Approach | Resulting Polymer Architecture | Reference |

| Polyisobutylene-based | LCP of isobutylene using a dual initiator with a 2-bromo-2-methylpropionate group | Linear AB block copolymers (e.g., PIB-b-PMA) | cmu.edu |

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester. The creation of PCL-based macroinitiators for ATRP allows for the synthesis of novel biomaterials. A common strategy involves the reaction of the hydroxyl end-groups of PCL with 2-bromoisobutyryl bromide. This esterification reaction converts the PCL into a macroinitiator (PCL-Br) capable of initiating the ATRP of various monomers. For instance, PCL-Br has been used to initiate the polymerization of styrene, leading to the formation of PCL-b-PSt block copolymers. This method allows for the one-pot synthesis of triblock copolymers like poly(lactide)-b-poly(ε-caprolactone)-b-poly(styrene) by simultaneously conducting ring-opening polymerization (ROP) and ATRP. researchgate.net

Additionally, the hydroxyl groups on the surface of a PCL film can be reacted with 2-bromo isobutyrate bromide to create a surface-bound macroinitiator. This allows for the "grafting from" polymerization of monomers like glycidyl methacrylate (GMA) from the PCL surface, resulting in a PCL-g-PGMA graft copolymer. rsc.org

| Macroinitiator Type | Synthesis Approach | Resulting Polymer Architecture | Reference |

| Polycaprolactone-based | Esterification of PCL hydroxyl end-groups with 2-bromoisobutyryl bromide | Linear block copolymers (e.g., PCL-b-PSt) | researchgate.net |

| Surface-grafted PCL | Reaction of hydroxyl groups on a PCL film with 2-bromo isobutyrate bromide | Graft copolymers (e.g., PCL-g-PGMA) | rsc.org |

Poly(ethylene imine) (PEI) is a cationic polymer with numerous applications in gene delivery and other biomedical fields. The modification of PEI to create macroinitiators for ATRP enables the synthesis of PEI-based graft copolymers with tailored properties. The amine groups along the PEI backbone can be functionalized with ATRP initiating moieties. This is typically achieved by reacting the PEI with an excess of 2-bromoisobutyryl bromide. The resulting PEI-based macroinitiator can then be used to initiate the polymerization of various monomers, leading to the formation of well-defined graft copolymers. This approach allows for the combination of the unique properties of PEI with those of the grafted polymer chains.

| Macroinitiator Type | Synthesis Approach | Resulting Polymer Architecture |

| Poly(ethylene imine)-based | Amidation of PEI amine groups with 2-bromoisobutyryl bromide | Graft copolymers |

Cyclodextrins (CDs) are cyclic oligosaccharides that can act as host molecules, forming inclusion complexes with a variety of guest molecules. The use of CDs as cores for star polymers is an active area of research. To create CD-based ATRP initiators, the hydroxyl groups on the cyclodextrin (B1172386) molecule are reacted with 2-bromoisobutyryl bromide or chloride. Current time information in CA. This esterification reaction attaches multiple initiating sites to the CD core, with the number of arms depending on the type of cyclodextrin (α, β, or γ) and the reaction conditions. These multi-functional initiators can then be used to polymerize various monomers via ATRP, resulting in the formation of star polymers with a cyclodextrin core and multiple polymer arms. For example, heptakis[2,3,6-tri-O-(2-bromo-2-methylpropionyl)]-β-cyclodextrin has been synthesized and used as a 21-arm initiator for ATRP. Current time information in CA.

| Macroinitiator Type | Synthesis Approach | Resulting Polymer Architecture | Reference |

| Cyclodextrin-based | Esterification of cyclodextrin hydroxyl groups with 2-bromoisobutyryl bromide/chloride | Star polymers with a cyclodextrin core | Current time information in CA. |

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Utilizing this compound-derived Initiators

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for modifying the properties of surfaces by growing polymer chains directly from them. cmu.edu This "grafting from" approach allows for the creation of dense, uniform polymer layers known as polymer brushes. cmu.edupsu.edu Initiators derived from this compound are instrumental in this process, as the acyl chloride group can react with native functional groups (like hydroxyls or amines) on a substrate to covalently immobilize the ATRP initiating sites. alfa-chemistry.comnih.gov

The versatility of this compound and its derivatives, such as 2-bromoisobutyryl bromide (BIBB), is demonstrated by their successful application in functionalizing a wide array of substrates for SI-ATRP. This allows for the precise tailoring of surface properties like wettability, biocompatibility, and adhesion. cmu.eduresearchgate.net

Organic Substrates: Natural and synthetic organic polymers have been successfully modified using these initiators. For instance, the surfaces of cotton fabric and polyamide knitted fabric have been functionalized to initiate the growth of polymer brushes. nih.govmanchester.ac.uk In one study, polyamide fabric was modified by reacting its amine groups with 2-bromo-2-methylpropionyl bromide to tether ATRP initiators, which then facilitated the grafting of poly(methyl methacrylate) (PMMA). nih.gov Similarly, cellulose nanocrystals (CNC), which have hydrophilic surfaces, can be modified via polymer grafting to tune their properties for broader applications. researchgate.net

Inorganic Substrates: A variety of inorganic materials have also been used as substrates for SI-ATRP. Silicon wafers and titanium are commonly modified to create uniform polymer films. nih.gov For example, poly-sodium styrene sulfonate (pNaSS) has been grafted from silicon and titanium substrates functionalized with an ATRP initiator, trichlorosilane/10-undecen-1-yl 2-bromo-2-methylpropionate. nih.gov Other inorganic substrates include silica nanoparticles, gold, and carbon black, showcasing the broad applicability of this surface modification strategy. cmu.edunih.gov

The table below summarizes research findings on grafting polymers from various substrates using initiators derived from this compound or its bromide analog.

| Substrate | Functional Group | Polymer Grafted | Research Focus |

| Polyamide (PA) Fabric | Amine groups | Poly(methyl methacrylate) (PMMA), Poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) | Synthesis of mixed polymer brushes for antibacterial properties. nih.gov |

| Cotton Fabric | Hydroxyl groups | Poly(methacryloyloxy)ethyl-trimethylammonium chloride (PMETAC) | Comparison of initiator efficiency for polymer brush formation. manchester.ac.uk |

| Silicon (Si) Wafer | Surface hydroxyls | Poly-sodium styrene sulfonate (pNaSS) | Examination of pNaSS film uniformity on a smooth substrate. nih.gov |

| Titanium (Ti) | Surface hydroxyls | Poly-sodium styrene sulfonate (pNaSS) | Suitability of ATRP for grafting pNaSS from implant surfaces. nih.gov |

| Poly(glycidyl methacrylate) (PGMA) Layer | Epoxy groups | Not specified | Creation of grafted polymer layers with thickness and density gradients. nih.gov |

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density that the chains are forced to stretch away from the surface. cmu.edupsu.edu SI-ATRP initiated from surfaces functionalized with 2-bromo-2-methylpropanoyl derivatives is a primary method for fabricating these structures. manchester.ac.ukcore.ac.uk

The process typically involves two steps: first, the covalent attachment of the initiator to the substrate, and second, the polymerization of a monomer from the immobilized initiator. For example, silicon oxide surfaces can be treated with an aminosilane, which is then reacted with 2-bromoisobutyryl bromide (BIBB) to create a surface covered in initiator sites. core.ac.uk Subsequent ATRP of a monomer like oligoethylene glycol methyl ether methacrylate (OEGMA) leads to the growth of a dense POEGMA brush. core.ac.uk

The density and thickness of the resulting polymer brushes can be controlled by varying the reaction conditions. For instance, the grafting density of polymer chains on a silicon wafer was successfully varied by first creating a gradient in the thickness of an anchoring polymer layer, which was then reacted with a derivative of 2-bromo-2-methylpropionic acid to create an initiator gradient. nih.gov This approach allowed for grafting densities ranging from 0.75 to 1.5 chains/nm². nih.gov The controlled nature of ATRP also allows for the synthesis of block copolymer brushes by sequential polymerization of different monomers. mdpi.com

The following table details examples of polymer brushes fabricated using SI-ATRP with 2-bromo-2-methylpropanoyl-derived initiators.

| Substrate | Initiator Anchoring Strategy | Monomer(s) | Resulting Brush Structure |

| Silicon Wafer | Aminopropyltriethoxysilane (APTES) film derivatized with BIBB | Oligoethylene glycol methyl ether methacrylate (OEGMA), Methacrylic acid (MAA) | Patterned, pH-responsive poly(methacrylic acid) brushes grown on a protein-resistant POEGMA brush. core.ac.uk |

| Cotton Fibers | Self-assembled monolayer of 3-(trichlorosilyl)propyl 2-bromo-2-methylpropanoate | (Methacryloyloxy)ethyl-trimethylammonium chloride (METAC) | PMETAC brushes with high graft density. manchester.ac.uk |

| Silicon Wafer | Immobilized 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl) propanamide (BTPAm) | N-isopropylacrylamide (NIPAM), N,N-dimethylaminoethyl methacrylate (DMAEMA) | Block copolymer brushes of P(NIPAM-b-DMAEMA). researchgate.net |

| Silicon Wafer | Not specified | 2-hydroxyethyl acrylate (HEA), tert-butyl acrylate (tBA) | PHEA-b-PtBA block copolymer brushes synthesized via simplified electrochemically mediated ATRP (seATRP). mdpi.com |

Control over Polymer Architecture and Topology via this compound

Beyond surface modification, this compound is crucial for synthesizing soluble polymers with complex architectures. By reacting it with multifunctional alcohols or amines, initiators can be created that lead to the formation of block, graft, and star polymers with a high degree of control over their structure. harth-research-group.orgnih.gov

Block copolymers consist of two or more distinct polymer chains linked together. mdpi.com They are often synthesized by sequential monomer addition, where a living polymer chain is used to initiate the polymerization of a second monomer. mdpi.com this compound is used to create macroinitiators for this purpose. A common strategy, known as site transformation, involves synthesizing a polymer via one mechanism (e.g., living cationic polymerization) and then converting its end group into an ATRP initiator. nih.govfrontiersin.org

For example, a hydroxyl-terminated polyisobutylene (PIB), prepared by other methods, can be reacted with 2-bromoisobutyryl bromide to form a PIB macroinitiator. nih.gov This macroinitiator can then be used in an ATRP system to polymerize a second monomer, such as tert-butyl methacrylate (t-BuMA), to yield a well-defined PIB-b-PtBuMA block copolymer. nih.govfrontiersin.org This combination of different polymerization techniques allows for the creation of block copolymers from monomers that cannot be polymerized by the same mechanism. nih.gov

The synthesis of more complex architectures like graft and star polymers is also facilitated by initiators derived from this compound.

Graft Copolymers: These polymers consist of a main polymer backbone with multiple polymer side chains (grafts) attached. They can be synthesized using a "grafting from" approach, where a polymer backbone is functionalized with multiple ATRP initiating sites. nih.gov For instance, a copolymer of methyl methacrylate and 2-(2-bromoisobutyryloxy)ethyl methacrylate can serve as a multifunctional macroinitiator. nih.gov The pendant 2-bromoisobutyrate groups can then simultaneously initiate the polymerization of another monomer, creating a graft copolymer with a polymethacrylate backbone and numerous grafted side chains. nih.gov

Star Polymers: Star polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. nih.gov One common synthesis method involves using a multifunctional initiator that has several initiating sites radiating from a central molecule. researchgate.net this compound is ideal for creating such initiators by reacting it with polyols. For example, pentaerythritol, a molecule with four hydroxyl groups, can be reacted with 2-bromoisobutyryl bromide to create a tetra-functional initiator, pentaerythritol tetrakis(2-bromoisobutyrate). researchgate.net This initiator can then be used in ATRP to grow four polymer arms simultaneously from the central core, resulting in a four-arm star polymer. researchgate.netresearchgate.net

The table below provides examples of initiators derived from this compound/bromide used to create complex polymer architectures.

| Target Architecture | Core/Backbone Molecule | Initiator Synthesis | Resulting Polymer |

| Star Polymer | Pentaerythritol | Reaction of four hydroxyl groups with 2-bromoisobutyryl bromide. researchgate.net | Four-arm star polymers of poly(methyl methacrylate) and poly(4-(2-(9-anthryl))-vinyl-styrene). researchgate.net |

| Star Polymer | Hexafunctional polyol | Esterification with 2-bromoisobutyrate derivatives. researchgate.net | Hexafunctional star-shaped epoxide-containing homopolymers. researchgate.net |

| Graft Copolymer | Poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) | Esterification of pendant hydroxyl groups with 2-bromoisobutyryl bromide. | PMMA backbone with grafted side chains. |

| Block Copolymer | Hydroxyl-terminated polyisobutylene (PIB) | Reaction of terminal hydroxyl group with 2-bromoisobutyryl bromide. nih.gov | Poly(isobutylene-b-tert-butyl methacrylate) (PIB-b-PtBuMA). nih.govfrontiersin.org |

An "inimer" is a molecule that can act as both an initiator and a monomer. This dual functionality allows for the synthesis of complex polymer structures, such as graft or comb polymers, in a single step. The development of an inimer that combines functionalities for both Ring-Opening Polymerization (ROP) and ATRP opened new pathways for creating novel architectures. researchgate.net

A key example is gamma-(2-bromo-2-methylpropionate)-epsilon-caprolactone (BMPCL). researchgate.net This molecule contains a tertiary alpha-bromo ester group, derived from the 2-bromo-2-methylpropanoyl structure, which can initiate ATRP. Simultaneously, it possesses a strained lactone ring (caprolactone) that can act as a monomer in ROP. This allows for orthogonal polymerization, where two different polymerization mechanisms can proceed without interfering with each other. mdpi.com For example, one could use the inimer in a ROP to form a polyester backbone, with the 2-bromo-2-methylpropionate groups incorporated along the chain. These pendant groups can then be used as macroinitiators to grow side chains via ATRP, resulting in a well-defined graft copolymer.

Advanced ATRP Systems and Conditions Incorporating this compound

This compound serves as a crucial precursor for the synthesis of a wide array of initiators utilized in advanced Atom Transfer Radical Polymerization (ATRP) systems. Its acyl chloride functionality allows for straightforward esterification reactions with various alcohols, enabling the introduction of the 2-bromo-2-methylpropanoyl initiating group onto different molecular scaffolds. This versatility is pivotal for tailoring initiators to specific polymerization conditions and for the synthesis of complex polymer architectures. The development of advanced ATRP methodologies, such as metal-free systems and aqueous phase polymerizations, has further expanded the utility of initiators derived from this compound.

Metal-Free and Organocatalyzed ATRP Systems Using this compound Initiators

The transition towards metal-free and organocatalyzed ATRP (O-ATRP) has been driven by the need to eliminate residual metal catalyst contamination in the final polymer products, which is a critical issue for biomedical and electronic applications. researchgate.net In these systems, organic photoredox catalysts, often activated by light, mediate the reversible activation and deactivation of the polymer chains. researchgate.net Initiators derived from this compound are well-suited for O-ATRP. The carbon-bromine bond in the resulting 2-bromo-2-methylpropanoate esters can be effectively homolytically cleaved and reformed by organic photocatalysts under light irradiation, enabling controlled polymerization. researchgate.net

Various organic dyes and aromatic compounds have been employed as photoredox catalysts in these systems. For instance, phenoxazines have been utilized as photoredox catalysts to synthesize poly(methyl methacrylate) in a controlled manner using alkyl bromide initiators. magtech.com.cn The mechanism typically involves the excited state of the organic catalyst either reducing or oxidizing the dormant alkyl halide initiator to generate the active propagating radical. researchgate.net The compatibility of 2-bromo-2-methylpropanoate-based initiators with a range of organic photoredox catalysts has made O-ATRP a viable and "greener" alternative to traditional metal-catalyzed ATRP. researchgate.net

| Catalyst Type | Initiator Type | Monomer | Control (Đ) | Reference |

| Organic Photoredox Catalyst (e.g., Perylene) | Alkyl Bromide (derived from this compound) | Methyl Methacrylate (MMA) | Low (∼1.2-1.3) | researchgate.netmagtech.com.cn |

| N-Aryl Phenoxazines | Alkyl Bromide | Methyl Methacrylate (MMA) | Low (∼1.2-1.3) | magtech.com.cn |

Dual Initiator Systems for Hybrid Polymerization Control Involving this compound

Dual initiator systems are designed to facilitate hybrid polymerization techniques, where two different polymerization mechanisms are controlled by a single initiating species. This approach allows for the one-pot synthesis of complex block copolymers from monomers that cannot be polymerized by the same mechanism. This compound is instrumental in the synthesis of such dual initiators. By reacting it with a molecule that also contains an initiating site for another polymerization method, such as ring-opening polymerization (ROP), a bifunctional initiator can be created.

For example, an initiator possessing both a 2-bromo-2-methylpropanoate group for ATRP and a hydroxyl group for ROP can be synthesized. rsc.org This allows for the simultaneous or sequential growth of two distinct polymer blocks from the central initiator molecule. Research has demonstrated the use of a dual initiator, synthesized from a precursor alcohol and 2-bromoisobutyryl bromide (a compound closely related to this compound and often used interchangeably in esterification to form the same initiating group), in combination with an organocatalyst to perform simultaneous O-ATRP and ROP. rsc.org This strategy provides a powerful tool for creating well-defined block copolymers with diverse segments.

| Initiator Functionality 1 | Initiator Functionality 2 | Polymerization 1 | Polymerization 2 | Resulting Architecture | Reference |

| 2-bromo-2-methylpropanoate | Hydroxyl Group | ATRP | Ring-Opening Polymerization (ROP) | Diblock or Triblock Copolymers | rsc.org |

Aqueous Phase ATRP Initiated by this compound Derivatives

Performing ATRP in aqueous media is highly desirable for the polymerization of hydrophilic monomers and for applications in biological systems. However, it presents challenges, including catalyst hydrolysis and insolubility. The design of water-soluble or amphiphilic initiators is crucial for successful aqueous ATRP. This compound can be reacted with hydrophilic alcohols, such as polyethylene glycol (PEG), to create macroinitiators that are soluble in water. nih.gov

These water-soluble initiators enable the polymerization to be conducted in aqueous solutions, emulsions, or miniemulsions. cmu.edu For example, a common approach involves the modification of the hydroxyl end-group of a hydrophilic polymer like PEG with 2-bromoisobutyryl bromide to form an ATRP macroinitiator. nih.gov This macroinitiator can then be used to initiate the polymerization of a second, more hydrophobic monomer, leading to the formation of amphiphilic block copolymers. These copolymers can self-assemble into micelles or vesicles in aqueous solutions, which have applications in areas like drug delivery. nih.gov A specifically designed ATRP initiator, 2-(1-(2-azidoethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate, has been used for the ATRP of N-isopropylacrylamide (NIPAM) to create block copolymers that self-assemble in aqueous solutions. nih.gov

| Initiator Derivative | Polymerization System | Monomer | Application | Reference |

| Poly(ethylene glycol) 2-bromo-2-methylpropanoate | Aqueous Solution | Hydrophilic/hydrophobic monomers | Amphiphilic Block Copolymers | nih.gov |

| 2-(1-(2-azidoethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate | Aqueous Solution | N-isopropylacrylamide (NIPAM) | Self-assembling Micelles for Drug Delivery | nih.gov |

Computational and Theoretical Chemistry Studies Relevant to 2 Bromo 2 Methylpropanoyl Chloride

Molecular Modeling of Reactivity and Selectivity in Reactions of 2-Bromo-2-methylpropanoyl Chloride

Molecular modeling encompasses a range of computational techniques used to predict and analyze the reactivity and selectivity of chemical reactions. For this compound, these models can help in understanding how its structure influences its chemical behavior.

The reactivity of the acyl chloride group and the tertiary bromine atom are key features of this molecule. Molecular modeling can be used to calculate properties such as atomic charges, bond dissociation energies, and frontier molecular orbital energies, which are all indicators of reactivity. For example, the carbon-bromine bond dissociation energy is a critical parameter in its role as a precursor to ATRP initiators, as it influences the ease of radical formation. nih.gov

In a study on a synergistic photoredox and Brønsted acid-catalyzed reaction, the reactivity of different radical precursors was compared. It was noted that the tertiary radical generated from methyl 2-bromo-2-methylpropanoate (B8525525) is less electrophilic than other radicals, which influences its reactivity in multi-component reactions. nih.govacs.org This type of analysis, supported by computational modeling, is crucial for predicting the selectivity of reactions involving derivatives of this compound.

Prediction of Initiator Performance and Polymerization Kinetics for this compound-derived Systems

This compound is a common precursor for the synthesis of initiators used in controlled radical polymerization techniques, particularly ATRP. Computational methods play a significant role in predicting the performance of these initiators and the kinetics of the resulting polymerization.

The efficiency of an ATRP initiator is closely related to the equilibrium constant of the activation/deactivation process. This equilibrium is influenced by the structure of the initiator, the ligand on the metal catalyst, and the solvent. nih.gov Computational studies have established correlations between the ATRP equilibrium constants and parameters such as the Cu(II)/Cu(I) redox potentials and the carbon-halogen bond dissociation energies. nih.gov

For initiators derived from this compound, such as ethyl 2-bromoisobutyrate, their tertiary alkyl halide structure leads to larger equilibrium constants compared to primary or secondary alkyl halides, making them highly active initiators. nih.gov

The kinetics of polymerization can also be modeled computationally. Kinetic simulations can predict the evolution of monomer conversion and polymer molecular weight over time. acs.org These models often incorporate rate coefficients for activation, deactivation, propagation, and termination steps, which can be informed by experimental data or estimated from theoretical calculations. aiche.org

Below is a table summarizing the effect of initiator structure on ATRP equilibrium constants in acetonitrile (B52724) at 22°C, highlighting the high activity of tertiary bromides like those derived from this compound.

| Initiator | Ligand | K_ATRP (M⁻¹) |

| Ethyl 2-bromoisobutyrate | Me₆TREN | 4.4 x 10⁻¹ |

| Ethyl 2-bromopropionate | Me₆TREN | 9.1 x 10⁻³ |

| Ethyl bromoacetate | Me₆TREN | 1.1 x 10⁻⁴ |

| Methyl 2-chloroisobutyrate | Me₆TREN | 1.3 x 10⁻⁴ |

Data sourced from Tang, W. et al. (2008). nih.gov

This data clearly shows that the tertiary bromide structure of ethyl 2-bromoisobutyrate results in a significantly higher ATRP equilibrium constant compared to secondary and primary bromides, as well as a tertiary chloride, indicating a more efficient initiation process.

Future Directions and Emerging Research Avenues for 2 Bromo 2 Methylpropanoyl Chloride

The utility of 2-bromo-2-methylpropanoyl chloride as a key chemical intermediate is expanding into new and innovative areas of research. Scientists are exploring its potential in sustainable chemistry, advanced functional polymers, and novel material science applications, paving the way for next-generation materials and processes.

Q & A

Q. Table 1: Solubility and Incompatibility Profile

| Solvent/Condition | Compatibility | Notes |

|---|---|---|

| Diethyl ether | Miscible | Preferred for reactions |

| Water | Reacts violently | Forms HBr and acid |

| Alcohols | Incompatible | Exothermic esterification |

Q. Table 2: Thermal Decomposition Products

| Temperature Range | Major Products | Detection Method |

|---|---|---|

| 50–70°C | HBr, CO | FT-IR (gas phase) |

| >100°C | Ketene derivatives | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.